

(2S,4R)-DS89002333 role in Stem Cell/Wnt signaling

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Compound of Interest					
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An In-Depth Technical Guide on **(2S,4R)-DS89002333**: A Potent PRKACA Inhibitor with Implications for Stem Cell/Wnt Signaling

Introduction

(2S,4R)-DS89002333 is the specific enantiomer of DS89002333, a novel, potent, and orally active small molecule inhibitor of Protein Kinase A catalytic subunit alpha (PRKACA).[1][2][3] This compound has demonstrated significant anti-tumor activity in preclinical models of fibrolamellar hepatocellular carcinoma (FL-HCC), a rare liver cancer characterized by the presence of a specific DNAJB1-PRKACA fusion gene.[1][4] While the primary mechanism of action of DS89002333 is the direct inhibition of PRKACA's kinase activity, its downstream effects have potential implications for key signaling pathways implicated in cancer and stem cell biology, including the Wnt signaling pathway.[5][6] This technical guide provides a comprehensive overview of (2S,4R)-DS89002333, including its quantitative pharmacological data, its role in PRKACA and Wnt signaling, and detailed experimental protocols for its evaluation.

Quantitative Data

The pharmacological activity of DS89002333 has been characterized in both biochemical and cell-based assays, as well as in in vivo animal models. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Activity of DS89002333



Assay Type	Target/Marker	Cell Line	IC50 Value	Reference
Biochemical Kinase Assay	PRKACA	N/A	0.3 nM	[1][7][8]
Cell-Based Assay	CREB Phosphorylation	NIH/3T3	50 nM	[1]

Table 2: In Vivo Efficacy of DS89002333

Animal Model	Dosing Regimen	Duration	Outcome	Reference
NIH/3T3-fusion allograft (Female nude mice)	12.5, 50 mg/kg, p.o., twice daily	5 days	Exhibited anti- tumor activity without body weight loss.	[1]
FL-HCC Patient- Derived Xenograft (PDX) (Female NOD SCID mice)	3, 30 mg/kg, p.o., twice daily	22 days	Showed significant anti- tumor activity. Temporary body weight loss at 30 mg/kg, which resolved with continued dosing.	[1]

Signaling Pathways and Mechanism of Action

(2S,4R)-DS89002333 exerts its biological effects through the inhibition of PRKACA, a key enzyme in the cAMP signaling pathway. This pathway has known interactions with the Wnt signaling cascade, a critical regulator of stem cell function and tumorigenesis.

PKA Signaling Pathway and Inhibition by (2S,4R)-DS89002333

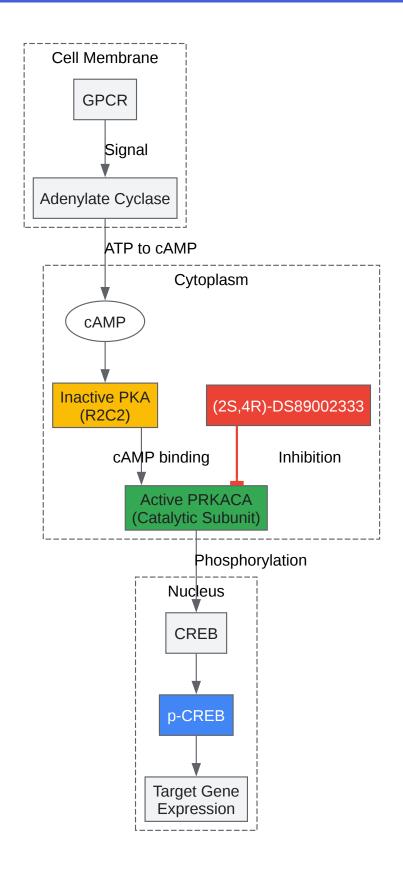


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The cAMP-dependent protein kinase A (PKA) is a holoenzyme that, in its inactive state, consists of two regulatory and two catalytic subunits (PRKACA).[9] Upon binding of cyclic AMP (cAMP), the catalytic subunits are released and become active, phosphorylating a multitude of downstream substrates, including the transcription factor CREB (cAMP Response Element-Binding protein).[9] In FL-HCC, the DNAJB1-PRKACA fusion protein results in constitutively active PRKACA, leading to uncontrolled cell growth.[4] (2S,4R)-DS89002333 directly inhibits the kinase activity of the PRKACA subunit, thereby blocking downstream signaling.





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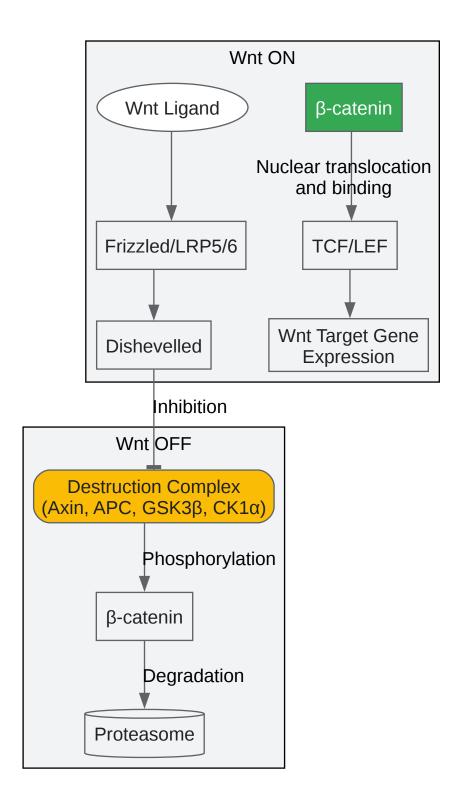
Diagram 1: PKA signaling pathway and inhibition by **(2S,4R)-DS89002333**.



Canonical Wnt Signaling Pathway

The canonical Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its dysregulation is a hallmark of many cancers. In the "off" state (absence of Wnt ligand), a "destruction complex" phosphorylates β -catenin, targeting it for ubiquitination and proteasomal degradation. In the "on" state, Wnt binding to its receptor complex leads to the disassembly of the destruction complex, allowing β -catenin to accumulate, translocate to the nucleus, and activate target gene transcription.





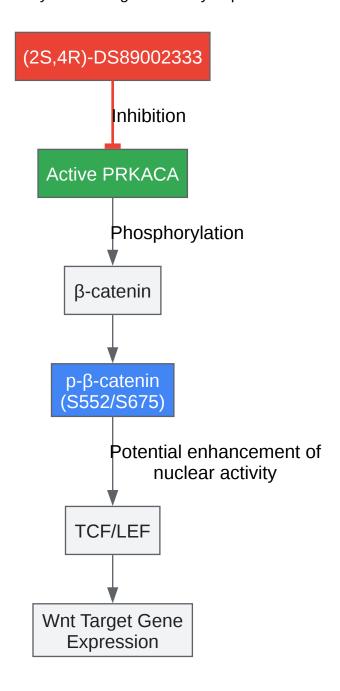
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Diagram 2: Canonical Wnt signaling pathway in "OFF" and "ON" states.

Crosstalk between PKA and Wnt Signaling



Evidence suggests a complex interplay between the PKA and Wnt signaling pathways. PRKACA can directly phosphorylate β -catenin at specific serine residues (S552 and S675). This phosphorylation has been reported to have context-dependent effects, in some cases promoting β -catenin's nuclear localization and transcriptional activity.[6] Therefore, by inhibiting PRKACA, **(2S,4R)-DS89002333** could potentially modulate Wnt signaling by preventing this phosphorylation event, thereby influencing the activity of β -catenin.



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Diagram 3: Potential crosstalk between PKA and Wnt signaling and the role of **(2S,4R)**-DS89002333.

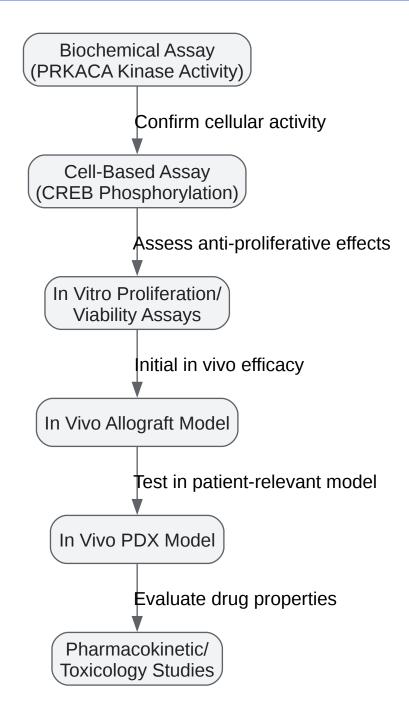
Experimental Protocols

The following sections provide detailed, representative methodologies for key experiments used to characterize PRKACA inhibitors like **(2S,4R)-DS89002333**.

Experimental Workflow

A typical workflow for the preclinical evaluation of a targeted inhibitor like **(2S,4R)-DS89002333** involves a multi-step process from initial biochemical screening to in vivo efficacy studies.





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